Glafenine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

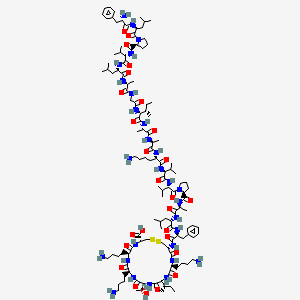

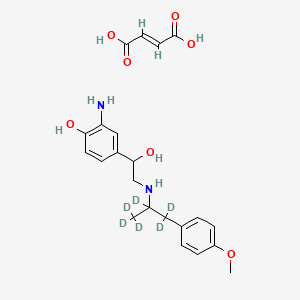

Glafenine-d4 is an isotopically labelled analog of Glafenine . Glafenine is a non-narcotic analgesic agent and a nonsteroidal anti-inflammatory drug (NSAID) . It shows significant anti-inflammatory activity and is widely used for the treatment of pains of various origins .

Molecular Structure Analysis

The molecular formula of Glafenine-d4 is C19H13D4ClN2O4 . The structure of Glafenine-d4 involves a combination of experimental and computational studies . Docking studies showed that all the conformations involved ring A of Glafenine complexed .Orientations Futures

While specific future directions for Glafenine-d4 are not mentioned in the sources, research involving its non-labelled analog, Glafenine, continues to be active. For instance, studies have been conducted to understand the cellular and molecular events associated with Glafenine-induced intestinal injury , and the potential of NSAIDs like Glafenine in correcting the mislocalization of certain hard-to-correct class 2 CFTR mutations . These studies could potentially guide future research directions for Glafenine-d4.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Glafenine-d4 involves the deuteration of Glafenine, which can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Glafenine", "Deuterated reagents" ], "Reaction": [ "The starting material Glafenine is reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The reaction conditions are optimized to ensure high yield and selectivity of the deuteration reaction.", "The product Glafenine-d4 is isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |

Numéro CAS |

1794783-64-4 |

Nom du produit |

Glafenine-d4 |

Formule moléculaire |

C19H17ClN2O4 |

Poids moléculaire |

376.829 |

Nom IUPAC |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |

InChI |

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |

Clé InChI |

GWOFUCIGLDBNKM-RHQRLBAQSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |

Synonymes |

2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4 2,3-Dihydroxypropyl Ester; _x000B_1-[N-(7-Chloro-4-quinolyl)anthranilate]glycerol-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4 2,3-Dihydroxypropyl Ester; 2,3-Dihydroxypropyl N-(7-chloro-4-quinolyl)anthranil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)